Salvigenolide
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Overview
Description
Salvigenolide is a naturally occurring furanoditerpenoid, a special group of diterpenoids that contain one or more furan rings. These compounds are relatively rare in nature and are found in various plant families, including Lamiaceae. This compound, specifically, has been isolated from the plant species Salvia fulgens . Furanoditerpenoids, including this compound, have garnered significant attention due to their diverse biological activities, such as anti-cancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of salvigenolide involves several steps, starting from simpler diterpenoid precursors. The process typically includes cyclization reactions to form the furan ring, followed by various functional group modifications to achieve the final structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity .
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the challenges associated with large-scale synthesis. advancements in biotechnological methods, such as plant cell culture and genetic engineering, hold promise for more efficient production of this compound and related compounds .
Chemical Reactions Analysis
Types of Reactions: Salvigenolide undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups, into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield hydroxylated or carbonylated derivatives, while reduction can yield fully saturated derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of salvigenolide involves its interaction with various molecular targets and pathways. For example, this compound has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression. It can also modulate signaling pathways related to cell growth and apoptosis . The specific molecular targets and pathways involved depend on the biological context and the specific activity being studied .
Comparison with Similar Compounds
Salvigenolide is unique among furanoditerpenoids due to its specific structure and biological activities. Similar compounds include:
Salvioccidentalin: A diterpenoid with a rearranged neo-clerodane skeleton, isolated from Salvia occidentalis.
Salvileucalin A: Another diterpenoid from Salvia leucantha with a similar skeleton.
Spiroleucantholide: A related compound from Salvia leucantha.
These compounds share some structural similarities with this compound but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups and its potent biological activities .
Properties
CAS No. |
102818-82-6 |
---|---|
Molecular Formula |
C22H22O7 |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
[(2R,4R,7R,10R)-7-(furan-3-yl)-9-methyl-5,15-dioxo-6,16-dioxatetracyclo[8.7.0.01,14.04,8]heptadeca-8,13-dien-2-yl] acetate |
InChI |
InChI=1S/C22H22O7/c1-11-15-4-3-5-16-21(25)27-10-22(15,16)17(28-12(2)23)8-14-18(11)19(29-20(14)24)13-6-7-26-9-13/h5-7,9,14-15,17,19H,3-4,8,10H2,1-2H3/t14-,15-,17-,19+,22?/m1/s1 |
InChI Key |
AAESZUTUGQRGAR-MRNNJRGVSA-N |
Isomeric SMILES |
CC1=C2[C@@H](C[C@H](C34[C@@H]1CCC=C3C(=O)OC4)OC(=O)C)C(=O)O[C@H]2C5=COC=C5 |
Canonical SMILES |
CC1=C2C(CC(C34C1CCC=C3C(=O)OC4)OC(=O)C)C(=O)OC2C5=COC=C5 |
Origin of Product |
United States |
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